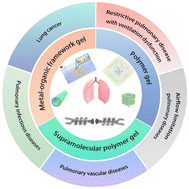Research progress on gel-based nanocomposites for diagnosis and treatment of respiratory diseases
Materials Advances Pub Date: 2023-08-02 DOI: 10.1039/D3MA00129F
Abstract
The incidence and mortality rates of respiratory diseases have been steadily increasing over the years, leading to the development of diverse diagnosis and treatment methods. Gel materials exhibit intricate structures and possess unique biological properties, making them a valuable resource in medical applications. Various types of gel materials demonstrate excellent biocompatibility, permeability and antibacterial activity, rendering them extensively used in drug delivery, release systems, anti-inflammatory and anti-infective therapies, tissue regeneration promotion, and wound healing. In this comprehensive review, we provide an overview of respiratory diseases and classify gel materials accordingly. Subsequently, we focus on the current state of gel applications in diagnosing and treatment of respiratory diseases, elaborating on the mechanisms behind the utilization of gel materials. Furthermore, we identified the limitations in the existing research of gels in respiratory diseases and anticipate their future clinical application, which promises a novel strategy for the diagnosis and treatment of respiratory diseases.


Recommended Literature
- [1] Horseradish peroxidase-catalyzed polyacrylamide gels: monitoring their polymerization with BSA-stabilized gold nanoclusters and their functional validation in electrophoresis†
- [2] Spectroscopic exploration of drug–protein interaction: a study highlighting the dependence of the magnetic field effect on inter-radical separation distance formed during photoinduced electron transfer
- [3] A waste-minimized protocol for the preparation of 1,2-azido alcohols and 1,2-amino alcohols†
- [4] Selective detection of inorganic phosphates in live cells based on a responsive fluorescence probe†
- [5] Aromaticity gain increases the inherent association strengths of multipoint hydrogen-bonded arrays†
- [6] One-dimensional organization of free radicals viahalogen bonding†
- [7] A simple method for the evaluation of microfluidic architecture using flow quantitation via a multiplexed fluidic resistance measurement†
- [8] Constructing novel NaLiTi3O7/g-C3N4 Z-scheme photocatalysts to facilitate the separation of charge carriers and study the hydrogen production performance†
- [9] Synthesis and optical–electrochemical gas sensing applications of Ni-doped LiFePO4 nano-particles†
- [10] Sanguinarine, a promising anticancer therapeutic: photochemical and nucleic acid binding properties

Journal Name:Materials Advances
Research Products
-
CAS no.: 16200-52-5
-
CAS no.: 137361-05-8









